molecular formula C15H19N3O B4190349 N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide

N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide

Cat. No. B4190349
M. Wt: 257.33 g/mol
InChI Key: JKNPBCPMTRTHPB-UHFFFAOYSA-N
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Description

“N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide” is a compound that contains a benzimidazole ring, which is a type of heterocyclic aromatic organic compound . This compound is part of a larger class of compounds known as benzimidazoles, which are known for their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide” includes a benzimidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The benzimidazole ring is also known as 1,3-diazole .


Chemical Reactions Analysis

Benzimidazole derivatives, including “N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide”, have been found to react with various free radicals . These reactions occur through several possible pathways, including HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .

Scientific Research Applications

Antiparasitic Activity

N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide: has demonstrated potent antiparasitic effects. Specifically, it has been studied against the species Trichinella spiralis, which causes trichinellosis—a parasitic infection prevalent worldwide. Researchers synthesized a series of benzimidazolyl-2-hydrazones, including this compound, and found that it outperformed clinically used anthelmintic drugs like albendazole and ivermectin. Notably, it effectively killed parasitic larvae in vitro .

Antioxidant Properties

The same compound also exhibits antioxidant activity. In vitro experiments revealed that it scavenges free radicals, including DPPH and ABTS, as well as mitigates iron-induced oxidative damage. The 2,3- and 3,4-dihydroxy hydrazones derived from this compound were particularly effective radical scavengers. Computational studies supported these findings, elucidating the preferred mechanisms of antioxidant action .

MCH-R1 Antagonism

Another intriguing application involves MCH-R1 antagonism. Compound 513, synthesized from the benzimidazole scaffold, displayed prominent antagonistic properties against MCH-R1 receptors. These receptors are implicated in various physiological processes, making this finding relevant for potential therapeutic interventions .

Metal Chelation and Coordination Chemistry

Benzimidazole-based ligands are known for their ability to chelate metal ions. Our compound could serve as a potential ligand for metal coordination complexes. Such complexes find applications in catalysis, drug delivery, and materials science.

Future Directions

The future directions for “N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide” and other benzimidazole derivatives are promising. Researchers are continually developing new benzimidazole derivatives with the aim of discovering more effective and safer drugs . These compounds are being studied for their potential in treating a variety of conditions, including type-2 diabetes and parasitic infections .

properties

IUPAC Name

N-[1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-4-10-18-13-9-7-6-8-12(13)17-15(18)11(3)16-14(19)5-2/h4,6-9,11H,1,5,10H2,2-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNPBCPMTRTHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=NC2=CC=CC=C2N1CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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